2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-C]pyrimidine scaffold. Reaction conditions may involve the use of various catalysts, solvents, and temperature control to ensure high yield and purity . Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction conditions to meet commercial demands .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism by which 2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to alterations in cellular processes. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties and enzyme inhibition capabilities.
Imidazole derivatives: These compounds share some structural similarities and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of 2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H15N9O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H15N9O2/c1-18(2,25-10-13(8-20-25)27(28)29)17-22-16-14-9-21-26(12-6-4-3-5-7-12)15(14)19-11-24(16)23-17/h3-11H,1-2H3 |
InChI Key |
WHSKSKWWZQVDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4)N5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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